![molecular formula C20H20FN3O2S B2581598 4-Fluorobenzoato de 2-(4-etilpiperazin-1-il)benzo[d]tiazol-6-il CAS No. 953221-33-5](/img/structure/B2581598.png)

4-Fluorobenzoato de 2-(4-etilpiperazin-1-il)benzo[d]tiazol-6-il

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is a useful research compound. Its molecular formula is C20H20FN3O2S and its molecular weight is 385.46. The purity is usually 95%.

BenchChem offers high-quality 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

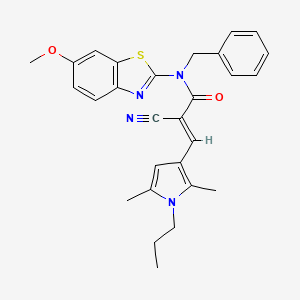

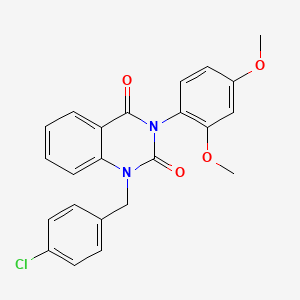

- Varios derivados demostraron actividad anticancerígena moderada a alta, con los compuestos 11b, 11c, 11d, 11e, 11f y 11g mostrando efectos más potentes que el fármaco estándar .

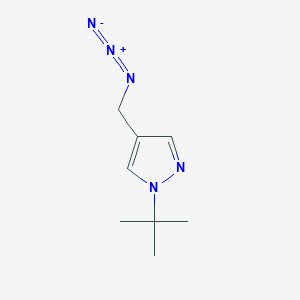

- Las reacciones de "química de clic" catalizadas por Cu(I) sintetizan eficientemente 1,2,3-triazoles mediante la cicloadición dipolar 1,3 de intermediarios de azida a alquinos .

- El análisis comparativo de estructuras, afinidad α1-AR, simulaciones de acoplamiento y estudios de dinámica molecular puede proporcionar información valiosa sobre las interacciones del compuesto con los objetivos biológicos .

- La confirmación estructural se logra mediante técnicas como la espectroscopia de RMN de 1H y 13C y los datos espectroscópicos de masas .

Actividad Anticancerígena

Propiedades Biológicas de los 1,2,3-Triazoles

Perspectivas Estructurales y Simulaciones de Acoplamiento

Síntesis Química y Caracterización

Potencial Farmacológico Más Allá de la Actividad Anticancerígena

En resumen, 4-Fluorobenzoato de 2-(4-etilpiperazin-1-il)benzo[d]tiazol-6-il es prometedor en varios dominios científicos, y sus propiedades multifacéticas justifican una mayor investigación. Los investigadores continúan desentrañando sus posibles aplicaciones, lo que lo convierte en un compuesto emocionante para futuros estudios . Si desea más información o tiene preguntas específicas, ¡no dude en preguntar!

Análisis Bioquímico

Biochemical Properties

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase (COX), which is involved in the inflammatory response . Additionally, it interacts with alpha1-adrenergic receptors, which are important for regulating vascular tone and blood pressure . The nature of these interactions involves binding to the active sites of the enzymes or receptors, leading to inhibition or modulation of their activity.

Cellular Effects

The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving the alpha1-adrenergic receptors . It can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, it impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate exerts its effects through several mechanisms. It binds to the active sites of enzymes and receptors, leading to inhibition or activation of their functions . For example, its interaction with cyclooxygenase enzymes results in the suppression of prostaglandin synthesis, thereby reducing inflammation . Additionally, its binding to alpha1-adrenergic receptors modulates vascular tone and blood pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate have been studied over time to understand its stability and long-term impact on cellular function. This compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that it can maintain its biological activity, although some changes in cellular responses may occur due to prolonged exposure .

Dosage Effects in Animal Models

The effects of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate vary with different dosages in animal models. At lower doses, it has been found to exert beneficial effects, such as reducing inflammation and modulating blood pressure . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs and disruption of normal physiological functions . Threshold effects have been identified, indicating the importance of careful dosage regulation in therapeutic applications.

Metabolic Pathways

2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . It is primarily metabolized by cytochrome P450 enzymes, which play a crucial role in its biotransformation . The compound’s metabolism can affect metabolic flux and alter the levels of certain metabolites, impacting overall cellular function .

Transport and Distribution

Within cells and tissues, 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence its localization and accumulation in different cellular compartments. The compound’s distribution is crucial for its biological activity, as it determines the sites of action and potential therapeutic effects .

Subcellular Localization

The subcellular localization of 2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate is essential for understanding its activity and function. This compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization can affect its interaction with other biomolecules and influence its overall biological activity .

Propiedades

IUPAC Name |

[2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl] 4-fluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2S/c1-2-23-9-11-24(12-10-23)20-22-17-8-7-16(13-18(17)27-20)26-19(25)14-3-5-15(21)6-4-14/h3-8,13H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBAMEBTZJAAKPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)OC(=O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(8-(furan-2-ylmethyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2581515.png)

![2-ethoxy-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2581519.png)

![ethyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581523.png)

![4-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2581524.png)

![2-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2581534.png)

![3-Azabicyclo[3.3.1]nonane-1-carboxylic acid;hydrochloride](/img/structure/B2581535.png)

![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2581538.png)